

Technical Support Center: E235 Steel Hydrogen Embrittlement

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Compound of Interest

Compound Name: E235

Cat. No.: B1663354

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing hydrogen embrittlement in **E235** steel during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, leading to an increased risk of hydrogen embrittlement in **E235** steel.

Issue	Potential Cause	Recommended Action
Unexpected brittle fracture of E235 steel components after exposure to a hydrogen-rich environment.	Hydrogen Embrittlement: Atomic hydrogen has diffused into the steel's microstructure, reducing its ductility and toughness.	<p>1. Identify the hydrogen source: Review experimental procedures for potential hydrogen introduction (e.g., electrochemical processes, corrosion, welding).</p> <p>2. Implement preventive measures: Apply appropriate coatings, perform post-weld heat treatment, or select a more resistant material if possible.</p> <p>3. Conduct failure analysis: Examine the fracture surface for characteristic features of hydrogen embrittlement, such as intergranular cracking.[1][2]</p>
Cracking observed in or near weld zones after fabrication.	Hydrogen-Induced Cold Cracking (HICC): Hydrogen introduced during welding becomes trapped in the heat-affected zone (HAZ), leading to delayed cracking under residual or applied stress. [3]	<p>1. Implement pre- and post-weld heat treatments: Preheat the joint before welding and apply a post-weld heat treatment (PWHT) to facilitate hydrogen diffusion out of the weldment.[4][5][6][7]</p> <p>2. Use low-hydrogen consumables: Employ welding electrodes and fluxes with low moisture content to minimize hydrogen introduction.</p>

Reduced mechanical performance (e.g., lower ductility, premature failure) in tensile testing after cathodic protection.	Hydrogen absorption during cathodic protection: The electrochemical reaction at the steel surface generates atomic hydrogen, which can be absorbed by the material.	<ol style="list-style-type: none">1. Optimize cathodic protection parameters: Avoid excessive negative potentials that can accelerate hydrogen evolution.[8]2. Apply a suitable barrier coating: Use coatings that are resistant to hydrogen permeation to shield the steel from the environment.[9] 3. Perform slow strain rate testing (SSRT): Evaluate the material's susceptibility to hydrogen embrittlement under simulated service conditions.
Inconsistent results in hydrogen permeation experiments.	Surface conditions and experimental setup: Surface contamination, improper cell sealing, or incorrect electrolyte composition can affect the accuracy of permeation measurements.	<ol style="list-style-type: none">1. Standardize sample preparation: Ensure a consistent and clean surface finish on all specimens.2. Verify cell integrity: Check for leaks and ensure proper sealing of the permeation cell.3. Control electrolyte chemistry: Use a consistent and de-aerated electrolyte solution as specified in standard test methods.

Frequently Asked Questions (FAQs)

1. What is hydrogen embrittlement and why is it a concern for **E235** steel?

Hydrogen embrittlement is a phenomenon where the presence of atomic hydrogen in a metal, such as steel, leads to a reduction in its ductility and toughness, making it susceptible to brittle fracture at stresses below its yield strength.[3] **E235** is a non-alloy, low-carbon steel with a ferritic-pearlitic microstructure.[10] While generally ductile, it can become vulnerable to

hydrogen embrittlement when exposed to sources of atomic hydrogen, which can be encountered in various experimental and industrial environments.

2. What are the primary sources of hydrogen that can lead to embrittlement of **E235** steel?

Hydrogen can be introduced into **E235** steel from several sources, including:

- Manufacturing and Processing:
 - Welding: Moisture in welding consumables or the surrounding atmosphere can be a significant source of hydrogen.[\[3\]](#)
 - Electroplating and Pickling: Acidic cleaning and plating baths can generate atomic hydrogen on the steel surface, which can then be absorbed.
- In-service Environments:
 - Corrosion: Corrosion reactions, particularly in acidic or sour (H₂S-containing) environments, produce atomic hydrogen.[\[1\]](#)
 - Cathodic Protection: While protecting against corrosion, cathodic protection systems can generate hydrogen on the steel surface.[\[8\]](#)

3. How can I prevent hydrogen embrittlement during welding of **E235** steel components?

To mitigate the risk of hydrogen-induced cracking in welded **E235** steel, the following measures are recommended:

- Preheating: Heating the joint area before welding helps to slow the cooling rate and allows more hydrogen to diffuse out.
- Low-Hydrogen Consumables: Use welding electrodes and fluxes with certified low hydrogen content.
- Post-Weld Heat Treatment (PWHT): This is a critical step to facilitate the removal of diffusible hydrogen from the weld and heat-affected zone. A typical dehydrogenation heat treatment for carbon steels involves heating to 200-300°C and holding for 0.5 to 1 hour.[\[5\]](#)[\[6\]](#)[\[7\]](#)

4. What types of coatings are effective in preventing hydrogen embrittlement of **E235** steel?

Barrier coatings can effectively reduce or prevent the ingress of hydrogen into the steel. For **E235** steel, the following coating types are commonly considered:

- **Zinc Coatings:** Applied through processes like hot-dip galvanizing or electroplating, zinc coatings can provide a barrier to hydrogen.^[9] However, the application process itself must be controlled to avoid introducing hydrogen. Thermal diffusion processes for zinc coating can eliminate the risk of hydrogen embrittlement during the coating process itself.^[11]
- **Zinc-Nickel Alloy Coatings:** These coatings have shown good performance in preventing hydrogen permeation.
- **Amorphous Phosphating and Zinc Flake Coatings:** This combination provides a hydrogen-free pretreatment and a protective topcoat.

5. How can I test my **E235** steel samples for susceptibility to hydrogen embrittlement?

Several standard test methods can be used to evaluate the hydrogen embrittlement susceptibility of **E235** steel:

- **Slow Strain Rate Testing (SSRT):** This involves pulling a tensile specimen at a very slow, constant strain rate while it is exposed to a hydrogen-charging environment. A reduction in ductility compared to a test in an inert environment indicates susceptibility.
- **Hydrogen Permeation Measurement:** This electrochemical technique measures the flux of hydrogen through a thin steel membrane, providing data on hydrogen diffusivity and trapping.
- **Thermal Desorption Spectroscopy (TDS):** This method involves heating a hydrogen-charged sample and measuring the rate of hydrogen evolution as a function of temperature. The resulting spectrum provides information about the different trapping states of hydrogen in the steel.^{[12][13][14][15]}

Data Presentation

Table 1: Chemical Composition of **E235** Steel

Element	Content (%)
Carbon (C)	≤ 0.17
Silicon (Si)	≤ 0.35
Manganese (Mn)	≤ 1.20
Phosphorus (P)	≤ 0.030
Sulfur (S)	≤ 0.035

Source:

Table 2: Mechanical Properties of **E235** Steel (Normalized Condition)

Property	Value
Yield Strength (Re)	≥ 235 MPa
Tensile Strength (Rm)	360 - 510 MPa
Elongation (A)	$\geq 25\%$

Source:[10]

Table 3: Recommended Post-Weld Heat Treatment (PWHT) for Dehydrogenation of Carbon Steels

Parameter	Recommended Value
Temperature Range	200 - 300 °C
Holding Time	0.5 - 1 hour

Source:[5][6][7]

Experimental Protocols

1. Hydrogen Permeation Test (Based on Devanathan-Stachurski Cell)

Objective: To measure the apparent hydrogen diffusivity and subsurface hydrogen concentration in **E235** steel.

Methodology:

- Specimen Preparation:
 - Machine a thin, flat **E235** steel membrane of a known thickness (e.g., 1 mm).
 - Mechanically polish both sides of the membrane to a mirror finish.
 - Degrease the specimen with acetone or ethanol.
 - Apply a thin layer of palladium or nickel coating on the detection side of the membrane to facilitate hydrogen oxidation and prevent corrosion.
- Experimental Setup:
 - Mount the prepared specimen between the two halves of a Devanathan-Stachurski electrochemical cell.
 - Fill the cathodic (hydrogen charging) side with a deaerated acidic solution (e.g., 0.1 M H_2SO_4).
 - Fill the anodic (hydrogen detection) side with a deaerated alkaline solution (e.g., 0.1 M NaOH).
 - Use appropriate reference and counter electrodes in both cells.
- Procedure:
 - Apply a constant anodic potential to the detection side to achieve a low background current.
 - Initiate hydrogen charging on the cathodic side by applying a constant cathodic current density.

- Record the anodic current on the detection side as a function of time. The current will increase as hydrogen permeates through the steel and is oxidized.
- Continue the experiment until a steady-state permeation current is reached.
- Data Analysis:
 - The apparent hydrogen diffusion coefficient (D_{app}) can be calculated from the time lag or the breakthrough time of the permeation transient.
 - The subsurface hydrogen concentration (C_0) can be calculated from the steady-state permeation current.

2. Slow Strain Rate Testing (SSRT)

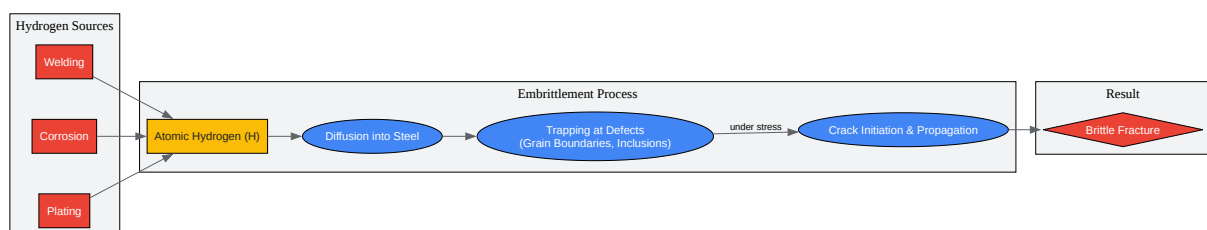
Objective: To evaluate the susceptibility of **E235** steel to hydrogen embrittlement under tensile loading.

Methodology:

- Specimen Preparation:
 - Machine smooth or notched tensile specimens from the **E235** steel material according to standard specifications (e.g., ASTM E8).
 - Prepare the surface of the gauge section to a consistent finish.
- Experimental Setup:
 - Mount the specimen in a slow strain rate tensile testing machine equipped with an environmental chamber.
 - Fill the environmental chamber with the desired hydrogen-charging medium (e.g., a corrosive solution or high-pressure hydrogen gas).
- Procedure:
 - Apply a slow, constant extension rate to the specimen (e.g., 10^{-6} s^{-1}).

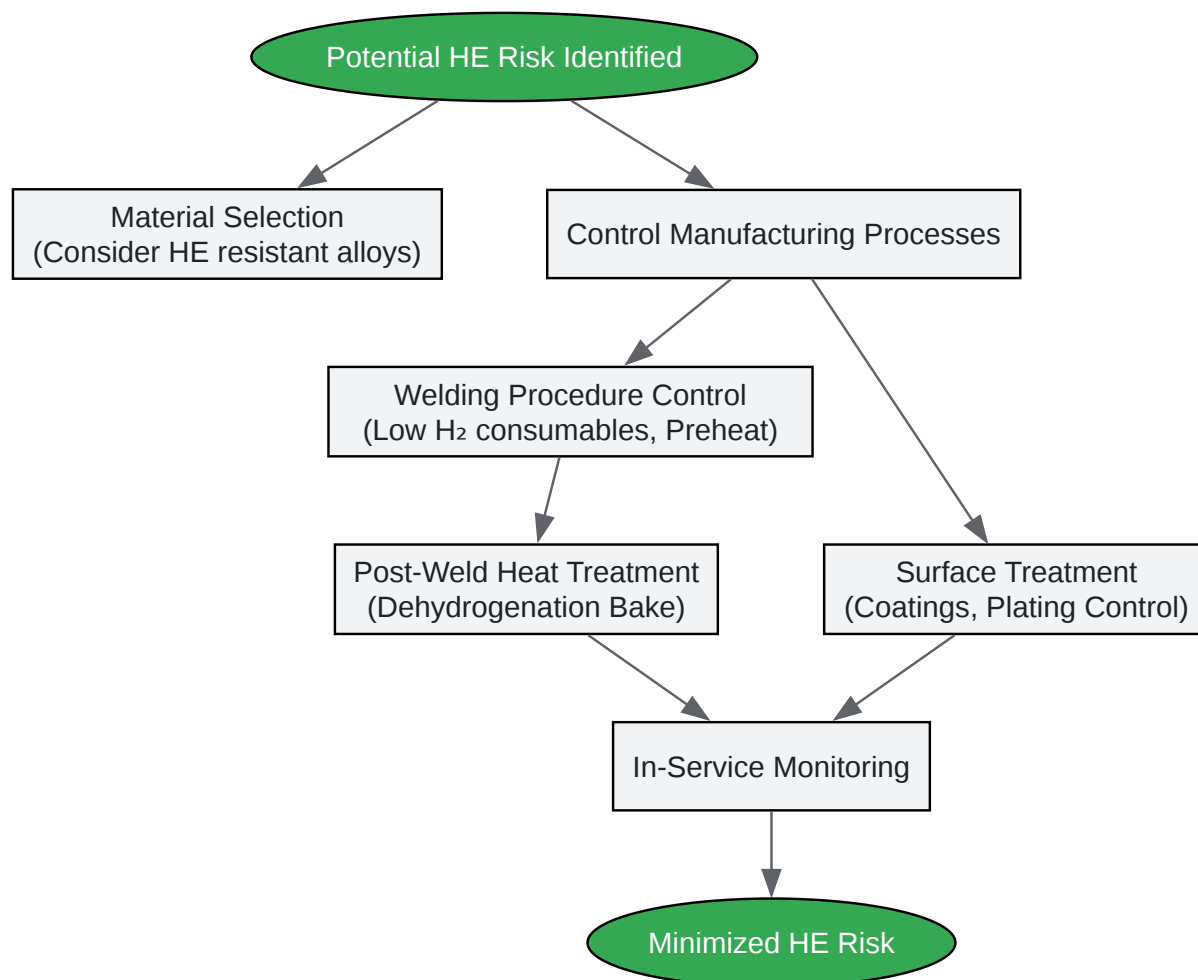
- Simultaneously expose the specimen to the hydrogen-charging environment.
 - Conduct a control test in an inert environment (e.g., air or nitrogen) for comparison.
 - Continue the test until the specimen fractures.
- Data Analysis:
 - Measure the time to failure, elongation, and reduction in area for both the hydrogen-charged and control specimens.
 - Calculate embrittlement indices based on the ratio of these properties in the hydrogen environment to those in the inert environment. A significant reduction in these properties indicates susceptibility to hydrogen embrittlement.
 - Examine the fracture surfaces using a scanning electron microscope (SEM) to identify the fracture mode.

Mandatory Visualization



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Caption: Logical workflow of hydrogen embrittlement in steel.



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Caption: Experimental workflow for preventing hydrogen embrittlement.

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